耐拉替尼-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neratinib is a type of targeted cancer drug known as Nerlynx. It is used for the treatment of early-stage breast cancer that is hormone receptor positive and human epidermal growth factor receptor 2 positive (HER2 positive) . It works on a protein called HER2, which makes cells divide and grow. Some cancers have large amounts of HER2 proteins which can cause cancer cells to divide and grow faster. Neratinib works by locking onto the HER2 on the cancer cells .

Synthesis Analysis

The synthesis of Neratinib involves the Wittig–Horner reaction. In this method, ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal are used to synthesize the 6-position side chain of neratinib .

Molecular Structure Analysis

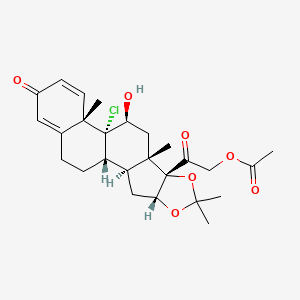

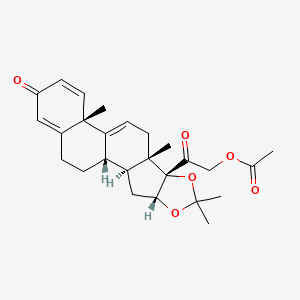

Neratinib is a low molecular weight, potent, irreversible inhibitor of the pan-ErbB/HER tyrosine kinase family . Its molecular formula is C30H29ClN6O3 .

Chemical Reactions Analysis

Neratinib, also known as HKI-272, is a potent, highly selective, irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2). It carries a Michael acceptor at the C-6 position, which covalently bonded to the cysteine residue (cys-773 in EGFR and cys-805 in HER-2) in the ATP binding pocket of those enzymes .

Physical and Chemical Properties Analysis

Neratinib has a molecular weight of 557.04 and is soluble in DMSO at 8 mg/mL .

科学研究应用

作用机制和耐药性

逆转化疗药物耐药性: 耐拉替尼在逆转由于 ATP 结合盒 (ABC) 转运蛋白过度表达引起的肿瘤多药耐药方面显示出前景。它通过抑制 ABCB1 的转运功能,增强了 ABCB1 过表达细胞对化疗药物的敏感性,从而在体外、离体和体内逆转多药耐药 (肖琴 赵等人,2012)。

克服和预防耐药性: 研究探索了将耐拉替尼与其他药物(例如达沙替尼)联合使用的疗效,以克服或预防 HER2 阳性乳腺癌模型中的耐拉替尼耐药性。这种组合显示出协同作用,表明了解决耐药机制的潜在途径 (N. Conlon 等人,2019)。

癌症治疗中的应用

乳腺癌治疗: 临床试验证明了耐拉替尼在 HER2 阳性乳腺癌的各种情况下的疗效,包括延长辅助治疗,显着降低复发风险。该治疗特别适用于激素受体阳性 HER2 阳性早期乳腺癌患者 (Miguel Martín 等人,2017)。

乳腺癌的 CNS 转移: 一项针对 HER2 阳性乳腺癌和脑转移患者的耐拉替尼 II 期试验显示疗效有限。然而,它为探索耐拉替尼与其他治疗方法的组合以获得更好的 CNS 渗透性和疗效开辟了途径 (R. Freedman 等人,2016)。

药代动力学和安全性概况

代谢和药代动力学: 了解耐拉替尼的代谢,包括其与血浆蛋白不可逆结合及其代谢途径,对于优化其治疗用途和管理与其他药物的潜在相互作用至关重要 (A. Chandrasekaran 等人,2010)。

安全性和耐受性: 耐拉替尼的安全性概况已得到广泛研究,腹泻是最常见的副作用。正在进行管理这些副作用的研究,以提高患者的生活质量和治疗依从性 (B. Hug 等人,2010)。

作用机制

Target of Action

Neratinib-d6 primarily targets the Epidermal Growth Factor Receptor (EGFR) , Human Epidermal Growth Factor Receptor 2 (HER2) , and Human Epidermal Growth Factor Receptor 4 (HER4) . These receptors play a crucial role in cell growth and proliferation. In particular, they are overexpressed in certain types of cancers, such as HER2-positive breast cancer .

Mode of Action

Neratinib-d6 interacts with its targets by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This inhibition prevents the autophosphorylation of tyrosine residues on the receptor, which in turn reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Biochemical Pathways

The inhibition of EGFR, HER2, and HER4 by Neratinib-d6 affects several biochemical pathways. It reduces the signaling through the mitogen-activated protein kinase and Akt pathways . This leads to a decrease in the proliferation of cancer cells and an increase in cell death .

Pharmacokinetics

Neratinib-d6 and its major active metabolites have a Tmax (time to reach maximum concentration in the blood after administration) of 2-8 hours . The administration of Neratinib-d6 with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold . Administration with gastric acid-reducing agents such as proton pump inhibitors reduces cmax by 71% and total exposure by 65% .

Result of Action

The molecular and cellular effects of Neratinib-d6’s action include a decrease in the proliferation of cancer cells and an increase in cell death . In HER2-positive breast cancer cells, Neratinib-d6 has been shown to be an effective monotherapy, demonstrating additive effects when combined with trastuzumab .

Action Environment

The efficacy and stability of Neratinib-d6 can be influenced by various environmental factors. For instance, the presence of a high-fat meal can increase the bioavailability of the drug . Additionally, the use of gastric acid-reducing agents can significantly reduce the bioavailability . The patient’s health status, such as the presence of other diseases or conditions, can also affect the drug’s action and efficacy .

安全和危害

The most frequently occurring adverse events in neratinib monotherapy were diarrhea (83.9%), nausea (37.9%), and abdominal pain (28.4%). The most common adverse events for grades 3 or 4 were diarrhea (25.1%), dyspnea (5.6%), and abnormalities in liver enzyme levels (4.2%) . The safety data sheet for Neratinib indicates that it is classified as a skin irritant, eye irritant, and suspected of damaging the unborn child .

未来方向

Neratinib has promising efficacy in patients with breast cancer which is at least non-inferior compared to previous therapeutic regimens. The most common adverse event was diarrhea, and the incidence, severity, and duration of neratinib-related grade 3 diarrhea can be reduced with loperamide. Of note, neratinib has the potential to effectively control and prevent brain metastasis in patients with advanced breast cancer, providing a therapeutic strategy for HER2-positive breast cancer .

生化分析

Biochemical Properties

Neratinib-d6 interacts with the catalytic domain of the EGFR family; ErbB1, ErbB2, and ErbB4, inhibiting the tyrosine kinase activity of these receptors . This interaction plays a crucial role in biochemical reactions, particularly in the context of cancer biochemistry.

Cellular Effects

Neratinib-d6 has been found to be effective as a monotherapy in HER2-low breast cancer cells and patient-derived organoids (PDOs), showing additive effects when combined with trastuzumab . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neratinib-d6 exerts its effects at the molecular level by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Neratinib-d6 has demonstrated promising clinical activity as monotherapy in HER2-positive breast cancer . The effect became much less significant among HER2-mutated breast cancer patients . Over time, Neratinib-d6-based combination therapy achieved a higher response rate than Neratinib-d6 monotherapy .

Dosage Effects in Animal Models

In animal models, a 50 mg/kg daily dose of Neratinib-d6 caused diarrhea in all animals and 23% less weight gained . This dose was confirmed as a robust and reproducible dose for use in a model for Neratinib-d6-induced diarrhea .

Metabolic Pathways

Neratinib-d6 is involved in the Hippo developmental pathway, acting as a critical regulator of cell death and dysfunction in diabetes . It also plays a role in glucose metabolism and energy homeostasis .

Transport and Distribution

The apparent volume of distribution at steady state of Neratinib-d6 is 6433 L . It is over 99% bound to human plasma proteins, including human serum albumin and α1 acid glycoprotein .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Neratinib-d6 involves the modification of Neratinib, which is a tyrosine kinase inhibitor used in the treatment of breast cancer. The deuterium atoms are introduced at specific positions to create the labeled compound Neratinib-d6.", "Starting Materials": [ "Neratinib", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Neratinib is dissolved in D2O and NaBH4 is added to reduce the nitro group to an amine group.", "The resulting amine is then reacted with D2 gas in the presence of a palladium catalyst to introduce deuterium atoms at specific positions.", "The final product, Neratinib-d6, is isolated and purified using standard methods." ] } | |

CAS 编号 |

1259519-18-0 |

分子式 |

C30H29ClN6O3 |

分子量 |

563.088 |

IUPAC 名称 |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |

InChI 键 |

JWNPDZNEKVCWMY-CJSPGLJTSA-N |

SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |

同义词 |

(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; HKI 272-d6; |

产品来源 |

United States |

Q1: Why is neratinib-d6 used as an internal standard for quantifying neratinib in biological samples?

A1: Neratinib-d6 is used as an internal standard in this study due to its structural similarity to neratinib. [] This similarity results in comparable physicochemical behavior during sample preparation and analysis. Using a deuterated analog like neratinib-d6 offers a significant advantage: it accounts for variations in extraction recovery, ionization efficiency, and other potential matrix effects during analysis. This leads to improved accuracy and precision in quantifying neratinib concentrations in complex biological matrices like plasma.

Q2: What analytical technique was used to quantify neratinib in the study, and how was neratinib-d6 incorporated into the method?

A2: The study utilized ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify neratinib. [] Neratinib-d6 was added to the plasma samples before the extraction process. The method specifically monitored the mass transitions of neratinib (m/z 557.3/112.1) and neratinib-d6 (m/z 563.1/118.2) to differentiate and quantify each compound. By comparing the peak area ratios of neratinib to neratinib-d6, researchers could accurately determine neratinib concentrations in the plasma samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

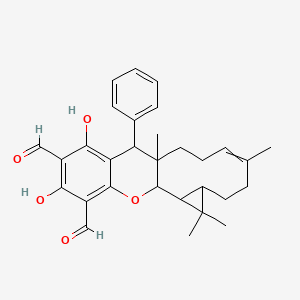

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)